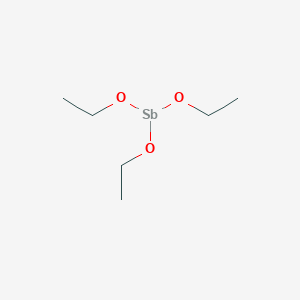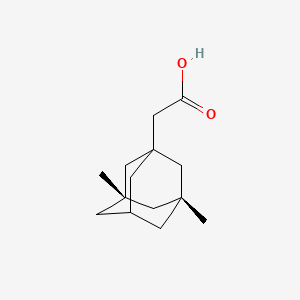
Mts-emca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is a synthetic organic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methanethiosulfonyl group and a methoxy group attached to the coumarin core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 7-methoxycoumarin: This can be achieved through the Pechmann condensation of resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the acetamide group: The 7-methoxycoumarin is then reacted with chloroacetyl chloride in the presence of a base to form 7-methoxycoumarin-4-acetyl chloride, which is subsequently treated with ammonia to yield 7-methoxycoumarin-4-acetamide.
Attachment of the methanethiosulfonyl group: The final step involves the reaction of 7-methoxycoumarin-4-acetamide with methanethiosulfonyl chloride in the presence of a base to form N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide can undergo various chemical reactions, including:
Oxidation: The methanethiosulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanethiosulfonyl group, yielding the corresponding thiol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its coumarin core, which exhibits strong fluorescence.
Biology: Employed in the study of enzyme activities, particularly those involving thiol groups.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism by which N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide exerts its effects involves the interaction of its functional groups with molecular targets. The methanethiosulfonyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The coumarin core can intercalate with DNA, disrupting its structure and function. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxycoumarin: Lacks the methanethiosulfonyl group, resulting in different chemical reactivity and biological activity.
Coumarin-4-acetamide: Lacks both the methoxy and methanethiosulfonyl groups, leading to reduced fluorescence and different biological interactions.
N-[2-Methanethiosulfonylethyl]-coumarin: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanethiosulfonyl group allows for covalent modification of thiol-containing biomolecules, while the methoxy group enhances its solubility and fluorescence properties.
Propiedades
Fórmula molecular |
C15H17NO6S2 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-23-24(2,19)20/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Clave InChI |
BOKNGTDPEVTTTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


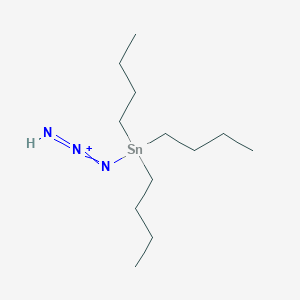
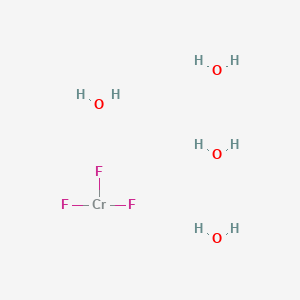

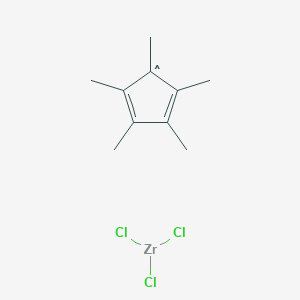
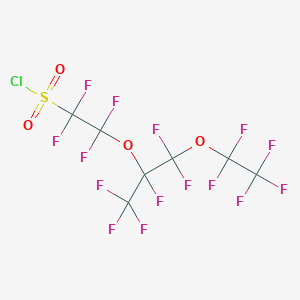
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)





